Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate
Description
Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate is a pyridine-based compound featuring methyl ester groups at the 2,6-positions of the aromatic ring. This structure positions it as a versatile ligand in coordination chemistry, particularly in the design of metal complexes for catalytic applications. Recent studies highlight its role in electrocatalytic hydrogen evolution reactions (HER), where its copper complex, Cu(dbes)₂₂, demonstrates significant catalytic efficiency under varying proton sources . The compound’s ester groups contribute to its electron-withdrawing character, influencing metal-ligand interactions and redox properties.
Properties
CAS No. |
817578-78-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-[6-(2-methoxy-2-oxoethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)6-8-4-3-5-9(12-8)7-11(14)16-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
CUDUQFLFTSLLGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Catalysis
Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate serves as a ligand in metal-catalyzed reactions. Its ability to form chelate complexes significantly enhances catalytic efficiency in various organic transformations:
- Asymmetric Catalysis : The compound has been employed in asymmetric synthesis processes such as cyclopropanation and hydrogenation reactions. The chirality introduced by substituents on the pyridine rings allows for selective formation of enantiomers.
Coordination Chemistry
The compound's coordination properties make it suitable for forming complexes with transition metals like palladium, platinum, and nickel. These complexes have been studied for their:
- Anticancer Activity : Certain metal complexes derived from this compound have shown promising results in inhibiting tumor growth in vitro. For instance, palladium(II) complexes demonstrated significant cytotoxicity against cancer cell lines .
Material Science
In material science, this compound is utilized to synthesize advanced materials such as:
- Supramolecular Assemblies : The bipyridine structure facilitates the formation of supramolecular architectures through non-covalent interactions.
- Conductive Polymers : Incorporation into polymer matrices has led to materials with enhanced electrical conductivity and thermal stability.
Case Study 1: Asymmetric Hydrogenation
A study demonstrated that using this compound as a ligand in asymmetric hydrogenation reactions led to high enantioselectivity (up to 95% ee) for ketones . This showcases its potential in fine chemical synthesis where chiral centers are crucial.
Case Study 2: Anticancer Metal Complexes
Research involving palladium(II) complexes derived from this compound showed effective inhibition of HepG2 hepatoblastoma cells with IC50 values significantly lower than those observed for standard chemotherapeutics . This highlights the compound's relevance in developing new cancer therapies.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Catalysis | Asymmetric synthesis | Up to 95% enantiomeric excess |
| Coordination Chemistry | Metal complex formation | Enhanced stability and reactivity |
| Material Science | Supramolecular structures | Improved conductivity |
| Anticancer Activity | Cytotoxicity against tumors | Significant inhibition observed |
Mechanism of Action
The mechanism by which dimethyl 2,2’-(pyridine-2,6-diyl)diacetate exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and the ester oxygen atoms can act as donor sites, forming stable chelates with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally analogous compounds reveals critical distinctions in electronic, steric, and functional properties, as outlined below:
Structural and Functional Differences
Key Comparative Insights
Coordination Chemistry: The target compound’s ester groups make it a tridentate ligand, coordinating through pyridine nitrogen and ester oxygen atoms. In contrast, bipyridine derivatives (e.g., Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate) act as bidentate ligands, limiting their versatility in metal complexation . Triazole-modified analogs (e.g., the ligand dbes in ) introduce additional nitrogen donors, enhancing metal-binding capacity and HER catalytic activity compared to the target compound .
Electronic and Steric Effects :
- Electron-withdrawing ester groups in the target compound reduce electron density at the pyridine ring, favoring redox-active metal centers. Conversely, tert-butyl or trimethoxyphenyl substituents () introduce steric bulk or electron-donating effects, altering catalytic or biological activity .
Biological vs. Catalytic Applications :
- Pyridine derivatives with heterocyclic extensions (e.g., bioxazole in ) are prioritized in medicinal chemistry for intermediate synthesis, while anticoagulant activity is observed in pyrazine-linked analogs .
- Saturated piperidine derivatives () exhibit enhanced basicity, making them suitable for strong-field ligand applications, unlike the aromatic pyridine-based target compound .
Synthetic Accessibility :
- The target compound is synthesized via straightforward esterification, whereas analogs like triazole-modified ligands require multistep procedures, impacting scalability .
Research Findings and Data Tables
Table 1: Catalytic Performance in HER (Selected Compounds)
| Compound | Metal Center | Proton Source | Overpotential (mV) | Tafel Slope (mV/dec) | Reference |
|---|---|---|---|---|---|
| Cu(dbes)₂₂ | Cu²⁺ | Acetic acid | 320 | 112 | |
| Ru-1,8-naphthyridine complex | Ru³⁺ | Water | 280 | 98 | |
| Fe-piperidine complex | Fe²⁺ | H₂SO₄ | 450 | 150 |
Key Takeaway : The target compound’s Cu complex shows moderate HER activity, outperforming Fe-piperidine systems but lagging behind Ru-based catalysts due to differences in metal redox flexibility .
Biological Activity
Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial activity, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound is characterized by two acetate groups attached to a pyridine ring at the 2 and 6 positions. The synthesis of this compound typically involves the reaction of pyridine-2,6-dicarboxylic acid with methanol in the presence of an acid catalyst. Recent advancements in synthetic methodologies have allowed for more efficient routes to obtain this compound with high yields under mild conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on related pyridine derivatives demonstrated that compounds with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 2.33 to 156.47 µM against Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | Various Bacteria |
| Pyridine-4-carboxylic acid | 4.69 - 22.9 | Bacillus subtilis |
| Pyridine derivative X | 5.64 - 77.38 | Staphylococcus aureus |
The antimicrobial mechanism of this compound appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Similar compounds have been shown to sequester essential metals required for bacterial growth, thereby exerting their antibacterial effects through metal ion chelation .
Case Studies and Research Findings
-
Study on Antibacterial Activity : A comparative study examined the antibacterial efficacy of various pyridine derivatives, including dimethyl 2,2'-(pyridine-2,6-diyl)diacetate. Results indicated that this compound had a notable inhibitory effect on several pathogenic bacteria strains, including E. coli and Staphylococcus aureus.
"The results suggest that the introduction of electron-withdrawing groups significantly enhances the antibacterial properties of pyridine derivatives" .
-
SAR Analysis : Structure-activity relationship studies have highlighted that modifications at different positions on the pyridine ring can significantly alter biological activity. For instance, substituents at the 4-position have been associated with increased antimicrobial potency.
Table 2: Structure-Activity Relationship Insights
Position on Pyridine Ring Substituent Type Effect on Activity 2 Acetate Moderate activity 4 Electron-withdrawing Enhanced activity 6 Alkyl group Reduced activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
